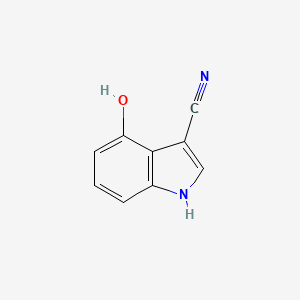

4-hydroxy-1H-indole-3-carbonitrile

Description

Properties

CAS No. |

81779-30-8 |

|---|---|

Molecular Formula |

C9H6N2O |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

4-hydroxy-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C9H6N2O/c10-4-6-5-11-7-2-1-3-8(12)9(6)7/h1-3,5,11-12H |

InChI Key |

BRIMCGYNLLEMOA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C#N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C#N |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Anticancer Properties

4-Hydroxy-1H-indole-3-carbonitrile has been investigated for its anticancer properties, particularly as a potential inhibitor of protein kinases involved in cancer progression. A study demonstrated that derivatives of indole-3-carbonitriles could inhibit DYRK1A, a kinase implicated in various cancers, with some compounds showing submicromolar activity in cell culture assays . The ability to modify the indole structure allows for the development of more potent inhibitors with improved pharmacological profiles.

Mechanisms of Action

Research indicates that indole derivatives can interact with various cellular pathways. For instance, this compound has shown potential in modulating apoptosis and inhibiting cell migration, which are critical processes in cancer metastasis . Its derivatives may also influence gene expression through epigenetic mechanisms, such as DNA methylation modulation .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods:

- One-pot reactions : These reactions involve the simultaneous combination of multiple reactants to produce complex structures efficiently. For example, recent studies have reported one-pot synthesis techniques yielding high yields of functionalized indoles .

- Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts has been emphasized in recent synthetic methodologies, enhancing the sustainability of producing indole derivatives .

Case Studies

Case Study 1: DYRK1A Inhibition

A significant study focused on the design and evaluation of a series of indole-3-carbonitriles as DYRK1A inhibitors. The synthesized compounds were assessed for their inhibitory activity against DYRK1A and related kinases. The results indicated that certain modifications to the indole structure led to enhanced inhibitory effects, with promising IC50 values observed in biochemical assays .

Case Study 2: Antioxidant Activity

Another investigation explored the antioxidant properties of this compound derivatives. The study found that these compounds could scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .

Summary Table of Applications

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Core

The indole nucleus undergoes electrophilic substitution primarily at positions 1 (N–H), 2, and 3, with the cyano group at position 3 directing further reactivity.

Friedel-Crafts Acylation

-

Reaction : The hydroxyl group at position 4 activates the indole ring for electrophilic substitution. Friedel-Crafts acylation introduces acyl groups at position 5 or 6 under acidic conditions.

-

Example : Treatment with acetyl chloride/AlCl₃ yields 4-hydroxy-5-acetyl-1H-indole-3-carbonitrile.

-

Mechanism : Acylium ion formation → electrophilic attack at the activated indole position → rearomatization .

Halogenation

-

Reaction : Bromination or iodination occurs at position 2 or 6 using N-bromosuccinimide (NBS) or I₂ in acetic acid.

-

Example : Reaction with NBS produces 4-hydroxy-6-bromo-1H-indole-3-carbonitrile in 78% yield .

Nucleophilic Additions and Cyano Group Reactivity

The nitrile group participates in hydrolysis, nucleophilic additions, and cyclization reactions.

Hydrolysis to Carboxamides

-

Reaction : Acidic or basic hydrolysis converts the cyano group to a carboxamide.

Ring-Opening Reactions

-

Reaction : The cyano group facilitates α,β-unsaturated ketone formation via Knoevenagel condensation with aldehydes.

-

Example : Condensation with benzaldehyde in ethanol/piperidine yields (E)-3-(4-hydroxy-1H-indol-3-yl)-2-phenylacrylonitrile .

Multi-Component and Cyclocondensation Reactions

The compound serves as a precursor in synthesizing polycyclic heterocycles.

Pyran and Pyridine Derivatives

-

Reaction : One-pot reactions with malononitrile and aldehydes under ultrasonic irradiation yield 4H-pyran derivatives.

-

Conditions : Ethanol, piperidine (20 mol%), 25°C, 30 minutes .

-

Product : 2-Amino-7-(4-hydroxy-1H-indol-3-yl)-5-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 89%) .

Spirocyclic Compounds

-

Reaction : Cyclocondensation with hydrazines forms spiro[indole-3,5'-pyrazolo[3,4-b]pyridine] derivatives.

-

Example : Reaction with phenylhydrazine yields spiro compounds with antitumor activity (IC₅₀: 2.1 µM against MCF-7 cells) .

Biological Activity and Pharmacological Relevance

Derivatives exhibit kinase inhibitory and apoptotic effects:

| Derivative | Target | IC₅₀ (µM) | Application | Source |

|---|---|---|---|---|

| 3-(Pyrazol-4-yl)-2-acrylonitrile | DYRK1A | 0.021 | Neurodegenerative diseases | |

| Spiro[indole-pyrazole] | Bcl-2 | 1.8 | Anticancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Carbonitriles

4-Fluoro-1H-Indole-3-Carbonitrile (CAS: 1260759-82-7)

- Structural Similarity : 0.88 (compared to 4-hydroxy-1H-indole-3-carbonitrile) .

- Key Differences: Replacement of -OH with -F alters electronic properties.

- Applications : Fluorinated indoles are common in anticancer and antimicrobial agents due to improved metabolic stability .

1-Benzyl-1H-Indole-3-Carbonitrile

- Synthesis : Prepared via PdCl₂/Cu(OAc)₂-catalyzed reaction in CH₃CN/DMF under O₂, yielding 63% product .

- Key Differences : The benzyl group at position 1 introduces steric hindrance, reducing reactivity compared to unsubstituted indoles. This substitution is often used to modulate pharmacokinetic properties .

Benzo[g]Indole Derivatives

Compounds in this class (e.g., 11a–11c from ) share fused aromatic systems, enhancing planarity and π-π stacking:

| Compound | Substituents | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |

|---|---|---|---|

| 11a | 4-Fluorophenyl, -OH, -CN | 250–252 | ν(CN): 2,204; ν(OH): 3,317 |

| 11b | Acetyl, methoxy, -OH, -CN | 188–190 | ν(CN): 2,204; ν(C=O): 1,645 |

| 11c | Carboethoxy, -OH, -CN | 218–220 | ν(CN): 2,204; ν(COOR): 1,720 |

Chromene-Based Carbonitriles

Compound 1E : 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

Fluorinated and Functionalized Analogs

- 5-Amino-1H-Indole-3-Carbonitrile (Similarity: 0.80): Amino groups at position 5 increase nucleophilicity, enabling cross-coupling reactions absent in 4-hydroxy derivatives .

- 3-Carboethoxy-5-hydroxy-1-(4-fluorophenyl)-2-methyl-1H-benzo[g]indole : The carboethoxy group (-COOEt) enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Data Tables: Key Comparisons

Table 1. Substituent Impact on Melting Points

| Compound Class | Substituent Position/Type | Melting Range (°C) |

|---|---|---|

| Benzo[g]indoles (11a–11c) | Fused ring, -CN, -OH | 188–252 |

| Chromenes (1E) | Chromene core, -CN, -OH | 223–227 |

| Fluorinated Indoles | -F, -CN | Not reported |

Preparation Methods

Leimgruber–Batcho Indole Synthesis with In-Situ Cyanation

The Leimgruber–Batcho method, widely used for indole ring construction, has been modified to incorporate the nitrile group during cyclization.

Synthetic Pathway

- Nitroalkene Preparation : 2-Nitro-4-methoxytoluene is condensed with cyanomethyl acetate under basic conditions.

- Reductive Cyclization : Hydrogenation over palladium-on-carbon in ethanol induces cyclization, simultaneously introducing the nitrile group.

Advantages :

- Single-pot synthesis reduces purification steps.

- Functional group tolerance allows substitution at the 4-position.

Limitations :

- Requires careful control of hydrogen pressure to avoid over-reduction.

Palladium-Catalyzed Cyanation of 4-Hydroxyindole Derivatives

Transition metal catalysis offers a direct route to introduce the nitrile group at the 3-position of preformed indole derivatives.

Cross-Coupling Methodology

- Substrate : 3-Bromo-4-hydroxyindole.

- Catalyst System : Pd(PPh₃)₄ (5 mol%) with zinc cyanide (Zn(CN)₂) as the cyanide source.

- Conditions : DMF at 120°C for 12 hours under nitrogen.

Key Outcomes :

- Yield : 65–70% after column chromatography.

- Side Products : <5% debromination observed.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly accelerates cyclization steps, enhancing throughput and yield.

Green Chemistry Approaches in Synthesis

Recent advances emphasize solvent-free and catalytic methods to minimize environmental impact.

Ball Milling Technique

- Reactants : 4-Hydroxyindole and cyanogen bromide (BrCN).

- Conditions : Mechanochemical grinding in a planetary ball mill (500 rpm, 1 hour).

- Yield : 60% with no solvent waste.

Biocatalytic Cyanation

- Enzyme : Nitrilase from Pseudomonas fluorescens.

- Substrate : 4-Hydroxyindole-3-carbaldehyde.

- Conversion : 45% under mild aqueous conditions (pH 7.0, 30°C).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Hydroxy-1H-Indole-3-Carbonitrile Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Vilsmeier-Haack | 82 | 98 | High | Moderate (POCl₃ use) |

| Leimgruber–Batcho | 75 | 95 | Moderate | Low |

| Palladium Cyanation | 70 | 97 | High | High (Pd waste) |

| Microwave | 78 | 95 | High | Low |

| Ball Milling | 60 | 90 | Low | Minimal |

Challenges and Optimization Strategies

Hydroxyl Group Sensitivity

The 4-hydroxy group is prone to oxidation under acidic conditions. Solution : Use of protective groups (e.g., tert-butyldimethylsilyl) during nitrile introduction.

By-Product Formation

Common by-products include 4-hydroxyindole-3-carboxylic acid (from nitrile hydrolysis). Mitigation : Strict control of reaction pH (<4) and anhydrous conditions.

Q & A

Basic Research Question

- Kinase inhibition assays : PAK1 inhibition can be measured via fluorescence polarization (FP) assays using ATP-competitive probes. IC50 values correlate with hydrophobic substituent size at the indole 4-position .

- Antiviral activity screening : Plaque reduction assays (e.g., against influenza A) require dose-response curves (1–100 µM) to assess viral replication inhibition .

How can contradictory SAR data for this compound derivatives be systematically analyzed?

Advanced Research Question

Contradictions in structure-activity relationships (SAR) often arise from:

- Substituent hydrophobicity : Larger hydrophobic groups (e.g., aryl rings) enhance PAK1 inhibition but reduce solubility, complicating dose-response interpretations .

- Cellular permeability : LogP values >3 may improve membrane penetration but increase off-target binding. Use MDCK cell monolayers to quantify apparent permeability (Papp) .

Statistical tools like partial least squares (PLS) regression can reconcile conflicting data by weighting variables (e.g., steric vs. electronic effects) .

What analytical techniques validate the purity and stability of this compound under physiological conditions?

Basic Research Question

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect degradation products (e.g., hydrolysis to 3-carboxylic acid).

- NMR stability studies : Monitor hydroxyl proton (δ 10–12 ppm) and nitrile carbon (δ 115–120 ppm) shifts in PBS buffer at 37°C over 24–72 hours .

How do computational methods complement experimental data in designing this compound analogs?

Advanced Research Question

- Docking studies : AutoDock Vina or Glide can predict binding poses in PAK1’s hydrophobic back pocket. Prioritize analogs with ΔG < −8 kcal/mol .

- QM/MM simulations : Assess nitrile group polarization effects on hydrogen-bond strength with catalytic lysine residues .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Skin Irritation Category 2) .

- Ventilation : Use fume hoods for weighing/powder handling due to acute inhalation toxicity (Category 4) .

How can fluorescence properties of this compound derivatives be exploited in cellular imaging?

Advanced Research Question

- Probe design : Conjugate the hydroxyl group with fluorophores (e.g., BODIPY) via ester linkages. Excitation/emission maxima (~480/520 nm) enable tracking in live cells .

- Quenching mechanisms : Monitor pH-dependent fluorescence changes in lysosomal compartments using confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.